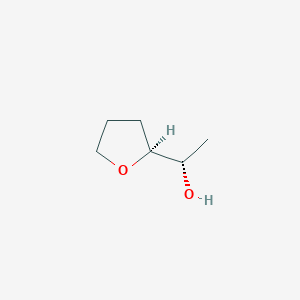(R)-1-((R)-tetrahydrofuran-2-yl)ethanol
CAS No.:
Cat. No.: VC13762677
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12O2 |
|---|---|
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (1S)-1-[(2S)-oxolan-2-yl]ethanol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
| Standard InChI Key | FGNVEEOZAACRKW-WDSKDSINSA-N |
| Isomeric SMILES | C[C@@H]([C@@H]1CCCO1)O |
| Canonical SMILES | CC(C1CCCO1)O |
Introduction
Chemical Identity and Structural Features
Stereochemical Configuration
The compound’s defining feature is its dual R-configured stereocenters. The ethanol moiety’s chiral center (C1) and the tetrahydrofuran ring’s oxygen-adjacent carbon (C2) both adopt R-configurations, as confirmed by its standard InChI string (InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1). This stereochemistry is critical for its interactions in asymmetric synthesis and enzymatic processes, where enantioselectivity often dictates reactivity .
Molecular and Crystallographic Data
The compound’s PubChem CID (12459580) and CAS registry number (1821816-88-9) facilitate cross-referencing across chemical databases . While crystallographic data (e.g., bond angles, unit cell parameters) remain unpublished, its planar structure can be inferred from analogous tetrahydrofuran derivatives, which typically exhibit envelope conformations to alleviate ring strain.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (R)-1-((R)-tetrahydrofuran-2-yl)ethanol is likely achieved through stereoselective methods akin to those described for related secondary alcohols. For instance, enzymatic kinetic resolution using lipases or esterases has been employed to resolve racemic mixtures of similar alcohols . In one protocol, racemic alcohols undergo esterification with activated esters (e.g., 2-(prop-2-yn-1-yloxy)acetates) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction proceeds via nucleophilic acyl substitution, with the enzyme selectively catalyzing the esterification of one enantiomer, leaving the desired (R,R)-isomer unreacted .
Table 1: Representative Synthesis Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | DCC, DMAP, dry CH₂Cl₂ | |
| Reaction Time | 3 hours at room temperature | |
| Workup | Filtration of DCU, extraction with 10% HCl | |
| Purification | Column chromatography (silica gel) |
Physicochemical Properties
Solubility and Formulation
Though experimental solubility values are unavailable, its structural similarity to tetrahydrofurfuryl alcohol (miscible with water and organic solvents) implies moderate aqueous solubility. For in vitro studies, stock solutions are prepared in DMSO or ethanol, with recommended concentrations of 10 mM for initial assays .
Table 2: Stock Solution Preparation Guide
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 8.61 | 0.86 |
| 5 | 43.04 | 4.30 |
| 10 | 86.09 | 8.61 |
Chemical Reactivity and Functionalization
Alcohol-Specific Reactions
The secondary hydroxyl group participates in typical alcohol reactions:
-
Esterification: Reacts with acyl chlorides or anhydrides to form esters, as demonstrated in the synthesis of propynyloxy-acetates .
-
Oxidation: Potential conversion to ketones using Jones reagent or Swern conditions, though steric hindrance from the THF ring may slow kinetics.
Ring-Opening Reactions
The tetrahydrofuran ring’s ether linkage can undergo acid-catalyzed cleavage. For example, treatment with HBr/acetic acid may yield a dibromide, though such reactivity remains unexplored for this specific compound.
Applications in Organic Synthesis
Chiral Building Blocks
The compound’s rigid bicyclic structure and defined stereochemistry make it valuable for constructing chiral ligands or auxiliaries. For instance, it could serve as a precursor for oxazolidinone catalysts used in asymmetric aldol reactions.
Pharmaceutical Intermediates
While direct biological data are lacking, structurally related THF-containing alcohols are intermediates in antiviral and anticancer agents. The (R,R)-configuration may enhance binding to enantioselective enzyme pockets, as seen in protease inhibitors .
Research Gaps and Future Directions
Unexplored Reactivity
-
Enzymatic Resolution Efficiency: Comparative studies using immobilized lipases (e.g., CAL-B, PS-C) could optimize enantiomeric excess.
-
Catalytic Asymmetric Synthesis: Developing transition-metal-catalyzed hydrogenation of α,β-unsaturated ketones to access this alcohol enantioselectively.
Biological Profiling
Collaborative efforts with pharmacologists are needed to evaluate in vitro toxicity, metabolic stability, and target engagement in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume